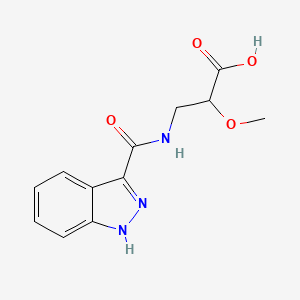![molecular formula C10H11N3O3 B6633416 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid, also known as 6-OPP3CA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative with a functional group of carboxylic acid and a substituent of pyrrolidin-3-ylamine.
Scientific Research Applications
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biochemical processes. Specifically, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and helps regulate blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has a range of biochemical and physiological effects. In addition to its inhibition of DPP-4, it has been shown to modulate the activity of other enzymes involved in cellular metabolism and signaling pathways. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is its ease of synthesis and high purity. This makes it a useful compound for laboratory experiments and drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
Further research is needed to fully understand the mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid and its potential applications in various fields. One area of future research is the development of new drugs based on the structure of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid. In addition, studies are needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans. Finally, research is needed to identify other enzymes and pathways that may be targeted by 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid for the development of new therapies.
Synthesis Methods
The synthesis of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid involves the reaction of 3-cyanopyridine with pyrrolidine-3-amine in the presence of a base. The reaction produces the intermediate compound, which is then hydrolyzed to yield 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid. The synthesis method has been optimized to produce high yields of the compound with purity greater than 98%.
properties
IUPAC Name |
6-[(5-oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-3-7(5-12-9)13-8-2-1-6(4-11-8)10(15)16/h1-2,4,7H,3,5H2,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUYFOYKPOVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
